"N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine" chemical properties
"N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine" chemical properties
An In-Depth Technical Guide to N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine
Abstract
This technical guide provides a comprehensive scientific overview of the novel chemical entity, N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine. Given the limited volume of published literature on this specific molecule, this document serves as a predictive guide grounded in established principles of organic chemistry, retrosynthetic analysis, and data from structurally analogous compounds. We will explore the molecule's structural features, propose a robust and logical synthetic pathway via reductive amination, detail protocols for its purification and characterization, and discuss its potential applications within drug discovery and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially synthesize this compound as a novel scaffold for further investigation.
Molecular Identification and Physicochemical Properties
Nomenclature and Structure
-
IUPAC Name: N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine
-
Core Scaffold: The molecule is built upon a 3,5-dimethylpiperidine heterocyclic core. Piperidine and its derivatives are prevalent structural motifs in a wide range of pharmaceuticals and bioactive compounds, valued for their ability to confer desirable pharmacokinetic properties.[1][2]
Caption: Chemical structure of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine.
Stereoisomerism
A critical feature of the 3,5-dimethylpiperidine ring is the existence of cis and trans diastereomers, arising from the relative orientation of the two methyl groups.[3] The choice of isomer can significantly impact the three-dimensional shape of the final molecule and, consequently, its biological activity and pharmacokinetic profile. Synthesis often begins with the hydrogenation of 3,5-dimethylpyridine, which can yield a mixture of these isomers.[3][4] The specific diastereomer used as a starting material must be carefully controlled or separated to ensure the stereochemical purity of the final product.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₂₆N₂ | Provides the elemental composition. |
| Molecular Weight | 198.35 g/mol | Influences diffusion, absorption, and fits within Lipinski's Rule of Five. |
| logP (Octanol/Water) | ~2.5 - 3.0 | Predicts lipophilicity, affecting membrane permeability and solubility. |
| pKa (Most Basic) | ~10.5 - 11.0 | Indicates the strength of the secondary amine, which will be protonated at physiological pH, impacting solubility and receptor interactions. |
| Topological Polar Surface Area | ~15.2 Ų | Influences transport properties, including blood-brain barrier penetration. |
Synthesis and Purification
The most logical and efficient approach to construct the target molecule is through a convergent synthesis strategy culminating in a reductive amination reaction. This method is widely used in medicinal chemistry for its reliability, high yield, and the mild conditions under which it can be performed, which helps to preserve sensitive functional groups.[5][6]
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule reveals two key fragments: 3,5-dimethylpiperidine and an N-isopropylethylamine side chain. The secondary amine bond between the side chain and the piperidine nitrogen, and the secondary amine of the isopropyl group, are prime candidates for disconnection via reductive amination. A practical forward synthesis involves a two-step sequence: initial N-alkylation to install the ethylamine linker, followed by a second reductive amination to add the isopropyl group.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway & Protocols
The proposed synthesis is a robust two-step process designed for efficiency and control.
Step 1: Synthesis of Intermediate 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine
This step involves the N-alkylation of 3,5-dimethylpiperidine with a protected 2-aminoethyl halide, followed by deprotection. Using a reagent like 2-(Boc-amino)ethyl bromide allows for a clean reaction, with the tert-butyloxycarbonyl (Boc) group being easily removed under acidic conditions.
Step 2: Reductive Amination to Yield the Final Product
The intermediate primary amine is reacted with acetone in the presence of a selective reducing agent.[7] This reaction proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced to the final secondary amine.[5]
Caption: Proposed two-step synthetic workflow.
Protocol 2.2.1: Synthesis of 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine
-
Reaction Setup: To a solution of 3,5-dimethylpiperidine (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (MeCN), add 2-(Boc-amino)ethyl bromide (1.1 eq).
-
Reaction Conditions: Stir the mixture at 60-70 °C overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude Boc-protected intermediate by flash column chromatography.
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (3-4 eq) dropwise at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS indicates complete removal of the Boc group.
-
Isolation: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the primary amine intermediate, which can often be used in the next step without further purification.
Protocol 2.2.2: Synthesis of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine
-
Reaction Setup: Dissolve the primary amine intermediate (1.0 eq) from the previous step in 1,2-dichloroethane (DCE). Add acetone (1.5 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The choice of NaBH(OAc)₃ is deliberate; it is a mild and selective reducing agent that reduces the iminium ion intermediate faster than it reduces the starting ketone, preventing side reactions.[7]
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated NaHCO₃ solution. Stir for 30 minutes.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Protocol
The crude final product should be purified using flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) containing a small percentage of triethylamine (Et₃N) (e.g., 0.5-1%) is recommended. The triethylamine is crucial for preventing the highly basic amine product from tailing on the acidic silica gel, leading to better separation and purity.
Structural Elucidation and Characterization
Unequivocal confirmation of the synthesized molecule's structure and purity requires a suite of standard analytical techniques.[8]
| Technique | Expected Results |
| ¹H NMR | Expect characteristic signals for: the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton), distinct signals for the cis/trans methyl groups on the piperidine ring, and multiple overlapping multiplets for the methylene protons of the ring and ethyl linker. |
| ¹³C NMR | Expect a unique signal for each carbon atom in the molecule, confirming the overall carbon framework. The number of signals will confirm the symmetry (or lack thereof) of the molecule. |
| Mass Spec (ESI+) | Expect a prominent molecular ion peak [M+H]⁺ at m/z 199.21, confirming the molecular weight. |
| IR Spectroscopy | Expect characteristic N-H stretching vibrations around 3300-3400 cm⁻¹ for the secondary amine and C-N stretching vibrations in the 1100-1300 cm⁻¹ region.[9] |
| HPLC | A single, sharp peak under appropriate chromatographic conditions would indicate high purity of the final compound. |
Potential Applications and Research Directions
While N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine has no currently documented biological activity, its structural components suggest significant potential in drug discovery.
-
CNS-Active Scaffolds: Piperidine derivatives are well-known scaffolds for targeting central nervous system (CNS) receptors.[10] This compound could serve as a novel fragment or lead compound for developing ligands for G-protein coupled receptors (GPCRs), ion channels, or transporters.
-
Combinatorial Chemistry: The presence of a secondary amine provides a convenient handle for further derivatization, making this molecule an excellent building block for creating a library of related compounds for high-throughput screening.
-
Future Research:
-
Biological Screening: The compound should be screened against a diverse panel of biological targets, particularly those related to CNS disorders.
-
Stereochemical Investigation: Synthesizing the pure cis and trans isomers and evaluating their respective biological activities and ADME profiles would be a critical next step to establish a structure-activity relationship (SAR).
-
Pharmacokinetic Profiling: In vitro and in vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties would be essential for assessing its drug-like potential.
-
Safety and Handling
No specific toxicology data exists for this compound. Therefore, it must be handled with care, assuming it possesses hazards similar to other aliphatic amines.[11][12]
| Hazard Category | Precautionary Measures and Recommendations |
| Skin/Eye Contact | Assumed to be a skin and eye irritant/corrosive. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[11] |
| Inhalation | Assumed to be harmful if inhaled. All handling should be performed in a well-ventilated chemical fume hood.[13] |
| Ingestion | Assumed to be toxic if swallowed. Do not eat, drink, or smoke in the laboratory. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. |
| Disposal | Dispose of chemical waste in accordance with local, state, and federal regulations. |
WARNING: THIS PRODUCT IS FOR RESEARCH USE ONLY AND IS NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. A full Safety Data Sheet (SDS) should be consulted before handling.[14][15]
Conclusion
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine is a novel, synthetically accessible molecule with potential applications in medicinal chemistry. This guide has outlined its fundamental properties, a robust synthetic strategy leveraging N-alkylation and reductive amination, and standard protocols for its purification and characterization. While further research is required to determine its biological activity and toxicological profile, the structural motifs present suggest it is a promising scaffold for the development of new therapeutic agents, particularly for CNS-related targets.
References
-
Matrix Fine Chemicals. (n.d.). (PROPAN-2-YL)({2-[(PROPAN-2-YL)AMINO]ETHYL})AMINE | CAS 4013-94-9. Retrieved from [Link]
-
Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
-
MacLeod, A. M., et al. (2001). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 44(6), 934–946. [Link]
- Google Patents. (n.d.). CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine.
-
NextSDS. (n.d.). 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine. Retrieved from [Link]
-
TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]
-
American Chemical Society. (2025, March 10). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society. Retrieved from [Link]
-
Google Patents. (n.d.). US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][16][17]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide. Retrieved from
-
Cheméo. (n.d.). Chemical Properties of 2-Propanamine, N,N-dimethyl- (CAS 996-35-0). Retrieved from [Link]
-
Lim, H. H., Oh, Y. S., & Shin, H. S. (2020). Determination of N-nitrosodimethylamine and N-nitrosomethylethylamine in drug substances and products of sartans, metformin and ranitidine by precipitation and solid phase extraction and gas chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 189, 113460. [Link]
-
Flavor Extract Manufacturers Association. (n.d.). N-(2-HYDROXY-2-PHENYLETHYL)-2-ISOPROPYL-5,5-DIMETHYLCYCLOHEXANE-1-CARBOXAMIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Błażewicz, A., Bednarek, E., Popławska, M., Olech, N., Sitkowski, J., & Kozerski, L. (2018). Identification and structural characterization of synthetic cathinones. Forensic Toxicology, 36(2), 319-341. [Link]
-
ChEMBL. (n.d.). Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022, October 31). Cyclopropanecarboxylic acid, 2-methyl-2-[[(2E)-1,2,4-trimethyl-2-penten-1-yl]oxy]propyl ester - Assessment statement (CA09529). Retrieved from [Link]
-
Royal Society of Chemistry. (2011). N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides as glucokinase activators. MedChemComm, 2, 531-535. [Link]
-
Smith, A. C., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(9), 3845–3863. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Sent-Mor, A., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(28), 9578-9582. [Link]
-
Chemical & Pharmaceutical Bulletin. (n.d.). Antiproliferative Constituents from Umbelliferae Plants. V.1) A New Furanocoumarin and Falcarindiol Furanocoumarin Ethers from t. Retrieved from [Link]
-
Clarke, M. L., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 14(23), 5352–5364. [Link]
-
NextSDS. (n.d.). N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester. Retrieved from [Link]
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. 3,5-ジメチルピペリジン, cis体およびtrans体混合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide of the formula (I), their use in therapy, and process for the preparation of the same - Google Patents [patents.google.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. femaflavor.org [femaflavor.org]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. (PROPAN-2-YL)({2-[(PROPAN-2-YL)AMINO]ETHYL})AMINE | CAS 4013-94-9 [matrix-fine-chemicals.com]
- 17. scbt.com [scbt.com]
